1-(Chloromethoxy)propane

Description

BenchChem offers high-quality 1-(Chloromethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

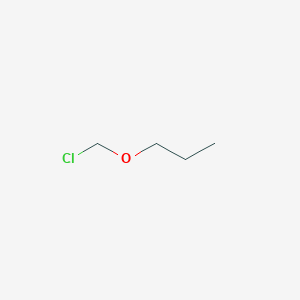

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQXPJHMISKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449929 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-57-3 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Chloromethoxy)propane molecular weight and formula

Integrative Analysis of Physicochemical Properties, Synthetic Utility, and Safety Protocols

Executive Summary

1-(Chloromethoxy)propane (Common name: Chloromethyl propyl ether) is a specialized

Unlike standard alkyl halides, the reactivity of 1-(chloromethoxy)propane is driven by the adjacent oxygen atom, which stabilizes the carbocation intermediate via resonance (the oxocarbenium ion). This unique electronic structure necessitates rigorous anhydrous handling protocols to prevent rapid hydrolysis.

This guide provides a definitive technical profile, a self-validating synthesis workflow, and critical safety standards for researchers handling this electrophilic species.[2]

Physicochemical Profile

The following data aggregates experimental values and computed descriptors essential for stoichiometric calculations and process engineering.

Table 1: Core Molecular Specifications

| Property | Value | Unit | Notes |

| IUPAC Name | 1-(Chloromethoxy)propane | - | - |

| Common Synonyms | Chloromethyl propyl ether; POM-Cl | - | - |

| CAS Registry Number | 3587-57-3 | - | Verified Identifier |

| Molecular Formula | - | - | |

| Molecular Weight | 108.57 | g/mol | Monoisotopic Mass: 108.03 |

| Boiling Point | 94.0 - 109.0 | °C | Pressure dependent (typ. 760 mmHg) |

| Density | 0.966 | g/mL | At 25°C |

| Refractive Index ( | 1.4106 | - | Purity indicator |

| Flash Point | 25 | °C | Highly Flammable |

| Solubility | Reacts/Decomposes | Water | Soluble in DCM, THF, Ether |

Synthetic Utility & Mechanism[2]

The "Soft Alkylation" Mechanism

The utility of 1-(chloromethoxy)propane lies in its ability to act as a "soft" electrophile. Upon ionization, the chlorine atom leaves, generating a resonance-stabilized oxocarbenium ion . This intermediate is highly reactive toward nucleophiles (alcohols, carboxylic acids, amines) but is less "hard" than simple alkyl chlorides, allowing for selective functionalization under mild conditions.

Key Applications:

-

POM Protection: Protects hydroxyl groups as acetals (e.g.,

), which are stable to base but cleaved by mild acid. -

Prodrug Synthesis: Reacts with carboxylic acid drugs to form acyloxyalkyl ester prodrugs, improving lipophilicity and membrane permeability.

Diagram 1: Electrophilic Activation Pathway

The following diagram illustrates the ionization and subsequent trapping by a generic nucleophile (

Figure 1: Mechanism of action showing the formation of the reactive oxocarbenium intermediate.

Synthesis Protocol: Self-Validating Workflow

Objective: Synthesize 1-(chloromethoxy)propane from 1-propanol and paraformaldehyde. Scale: Laboratory (0.1 - 1.0 mol).

Reagents

-

1-Propanol (Anhydrous)

-

Paraformaldehyde (Powder)

-

Hydrogen Chloride (Gas) or Calcium Chloride/HCl(conc)

-

Catalyst (Optional): Zinc Chloride (

, anhydrous)

Step-by-Step Methodology

-

System Preparation (Critical):

-

Assemble a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (reaching the bottom), and a thermometer.

-

Attach a drying tube (CaCl2) to the outlet to exclude atmospheric moisture.

-

Validation: The system must be purged with dry nitrogen prior to starting to ensure anhydrous conditions.

-

-

Reagent Charging:

-

Charge the flask with 1-Propanol (1.0 equiv) and Paraformaldehyde (1.0 - 1.1 equiv).

-

Cool the suspension to 0–5°C using an ice bath.

-

-

Reaction (The Saturation Phase):

-

Bubble dry HCl gas slowly into the mixture.

-

Self-Validating Signal 1: The reaction is exothermic. Maintain temperature

to prevent byproduct formation. -

Self-Validating Signal 2: The reaction is complete when the paraformaldehyde suspension clears completely, and the liquid becomes saturated with HCl (fumes observed at outlet).

-

-

Phase Separation:

-

Purification:

-

Dry the organic layer over anhydrous

for 2 hours. -

Distillation: Distill under reduced pressure (vacuum recommended to minimize thermal decomposition). Collect the fraction boiling at ~94°C (at 760 mmHg) or equivalent reduced temperature.

-

Diagram 2: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of 1-(chloromethoxy)propane.

Safety & Toxicology (Crucial)

Warning:

Carcinogenicity Risks[9][10][11]

-

Analogy to BCME: The synthesis of chloromethyl ethers can produce small amounts of symmetric bis-ethers (e.g., Bis(chloromethyl) ether), which are known human carcinogens (Group 1).

-

Protocol Adjustment: Avoid using large excesses of formaldehyde and acid at high temperatures to minimize "bis" formation.

Hydrolysis Hazard

-

Upon contact with moisture (lungs/eyes), the compound hydrolyzes to release HCl and Formaldehyde .

-

PPE: Full face shield, chemically resistant gloves (Silver Shield or Viton; Nitrile is often insufficient for prolonged contact with haloethers), and a fume hood are mandatory.

Waste Disposal

-

Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute Ammonium Hydroxide (

) or Methanolic KOH. This converts the alkylating agent into a harmless acetal/ether before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link][5][6]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621. (Methodology adapted for propyl analogs). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - OSHA Standard 1910.1008. (Safety grounding for haloether handling). Retrieved from [Link]

-

ChemBK. 1-(chloromethoxy)propane Physical Properties and CAS Data. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 3. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]

- 4. WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]

- 5. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-Chloro-1-methoxypropane

Chemical Identity, Reactivity Profile, and Synthetic Utility

Executive Summary

This technical guide provides a rigorous structural and functional analysis of 1-chloro-1-methoxypropane (

Structural Identification & IUPAC Nomenclature[1][2]

The precise naming of this molecule follows the hierarchy established by the IUPAC Nomenclature of Organic Chemistry (Blue Book) . The structure consists of a propyl chain substituted at the C1 position with both a chlorine atom and a methoxy group.

Derivation Logic

The nomenclature is derived through a prioritized decision tree (visualized below), adhering to Rules P-14.4 and P-15.1.

-

Principal Functional Group: The molecule contains ether and halogen functionalities.[1] IUPAC nomenclature treats both halogens and ethers as substituents on an alkane chain, rather than principal functional groups with suffix priority.

-

Parent Chain Selection: The longest carbon chain containing the substituents is a 3-carbon chain: Propane .

-

Numbering (Locant Assignment): Numbering begins from the end of the chain that gives the substituents the lowest possible locants.[2]

-

Left-to-Right:

-

Right-to-Left:

-

Decision: Right-to-Left numbering is chosen (1,1 < 3,3).

-

-

Alphabetical Ordering: Substituents are listed alphabetically.

-

C hloro vs. M ethoxy.[3]

-

"C" precedes "M".

-

Final IUPAC Name: 1-Chloro-1-methoxypropane

Nomenclature Logic Flow

Figure 1: Decision logic for IUPAC nomenclature derivation.

Stereochemical Implications[5]

A critical, often overlooked aspect of this molecule is its stereogenicity. The C1 carbon is bonded to four distinct groups:

-

Hydrogen (

) -

Chlorine (

)[4] -

Methoxy group (

) -

Ethyl group (

)

Consequently, 1-chloro-1-methoxypropane exists as a racemic mixture of two enantiomers: (

-

Note to Researchers: In synthetic applications involving nucleophilic substitution at C1, the stereochemical information is typically lost due to the formation of a planar oxocarbenium ion intermediate (

mechanism), leading to racemization in the product unless specific chiral auxiliaries are employed.

Reactivity Profile: The Oxocarbenium Ion Pathway[5]

For drug development professionals, the value of 1-chloro-1-methoxypropane lies in its high reactivity as an electrophile. It belongs to the class of

Mechanistic Causality

The oxygen atom adjacent to the C-Cl bond facilitates ionization. The lone pair on the oxygen donates electron density into the

Reaction Pathway:

-

Ionization: Spontaneous or Lewis-acid assisted loss of

. -

Intermediate: Formation of a resonance-stabilized oxocarbenium ion .

-

Substitution: Rapid attack by weak nucleophiles (alcohols, amines, electron-rich aromatics).

Reaction Mechanism Diagram

Figure 2:

Synthesis Protocol

Direct chlorination of ethers is non-selective. The field-proven method for synthesizing high-purity

Methodology: Acetal Cleavage

Target: Synthesis of 1-chloro-1-methoxypropane. Precursor: 1,1-Dimethoxypropane (Propanal dimethyl acetal).[5]

| Parameter | Specification |

| Reaction Type | Acetal Cleavage / Halogenation |

| Reagents | 1,1-Dimethoxypropane (1.0 eq), Acetyl Chloride (1.1 eq) |

| Catalyst | Thionyl Chloride ( |

| Solvent | Neat or Dichloromethane (DCM) |

| Temp | |

| Byproduct | Methyl Acetate (Volatile ester) |

Step-by-Step Protocol

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charging: Add 1,1-dimethoxypropane (10 mmol) to the flask. If using solvent, add dry DCM (10 mL).

-

Activation: Cool the system to

using an ice bath. -

Addition: Add Acetyl Chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Purification:

-

The byproduct, methyl acetate (bp

), and excess acetyl chloride can be removed via fractional distillation. -

Collect the fraction corresponding to 1-chloro-1-methoxypropane (predicted bp

based on homologs).

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. The compound hydrolyzes rapidly in moist air.

Safety & Toxicology (Critical)

Warning:

Alkylating Potential

Structurally, 1-chloro-1-methoxypropane is an analog of Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME) , both of which are regulated carcinogens.

-

Mechanism of Toxicity: These compounds act as direct-acting alkylating agents. They react with nucleophilic sites on DNA bases (specifically the N7 and O6 positions of guanine) without requiring metabolic activation.

-

Hydrolysis Hazard: Upon contact with mucosal membranes (lungs, eyes), the compound hydrolyzes to release HCl (corrosive) and Propanal (irritant).

Handling Requirements

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Quench spills immediately with aqueous ammonium hydroxide or sodium bicarbonate solution to neutralize the alkylating capability.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Gohan, L. et al. (2011). "Chloroalkyl ethers: Toxicity and Carcinogenicity Assessment." Office of Environmental Health Hazard Assessment (OEHHA).

- Dunn, P. J. (2011). "Solvents and Reagents: Safety and Environmental Issues." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses replacement of carcinogenic -chloro ethers in synthesis).

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. What is the IUPAC name of (CH3)2CHCH(Cl)CH3? | Filo [askfilo.com]

- 3. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

Physical and chemical properties of 1-(Chloromethoxy)propane

Executive Summary

1-(Chloromethoxy)propane (CAS 3587-57-3), also known as chloromethyl propyl ether, is a reactive

This guide provides a rigorous analysis of the compound's physicochemical properties, synthesis protocols, and safety considerations, emphasizing its handling as a potential carcinogen due to its structural relationship to bis(chloromethyl) ether.

Chemical Identity & Structural Analysis

1-(Chloromethoxy)propane is characterized by a chlorine atom attached to a methylene bridge which is, in turn, bonded to a propoxy group. The high reactivity of the C-Cl bond is driven by the adjacent oxygen atom, which stabilizes the intermediate oxocarbenium ion via resonance.

| Parameter | Data |

| IUPAC Name | 1-(Chloromethoxy)propane |

| Common Synonyms | Chloromethyl propyl ether; Propyl chloromethyl ether |

| CAS Number | 3587-57-3 |

| Molecular Formula | |

| Molecular Weight | 108.57 g/mol |

| SMILES | CCCOCCl |

| Structure |

Physical Properties

The following data represents standard values for research-grade material (>95% purity).

| Property | Value | Condition |

| Boiling Point | 94 °C | 760 mmHg |

| Density | 0.966 g/mL | 25 °C |

| Refractive Index ( | 1.4106 | 20 °C |

| Flash Point | 25 °C | Closed Cup |

| Vapor Pressure | ~55 mmHg | 25 °C |

| Solubility | Soluble in | - |

| Appearance | Clear, colorless liquid | - |

Chemical Reactivity & Mechanism

The utility of 1-(chloromethoxy)propane stems from its role as a "hard" electrophile. Upon interaction with a Lewis acid or simply by thermal activation, the chloride leaving group is displaced, generating a resonance-stabilized oxocarbenium ion.

Mechanism of Action: Oxocarbenium Formation

The reaction typically proceeds via an

Hydrolysis & Stability

Like all

Synthesis & Preparation Protocols

Warning: Synthesis involves the use of formaldehyde and HCl gas.[1][2] Strict engineering controls (fume hoods) are mandatory to prevent exposure to potential bis(chloromethyl) ether byproducts.

Protocol A: Classical Chloromethylation (Standard)

This method is adapted from standard MOM-Cl synthesis protocols but substitutes methanol with propanol.

-

Reagents: 1-Propanol (1.0 eq), Paraformaldehyde (1.0 eq), Dry HCl gas.

-

Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser (cooled to -10°C).

-

Procedure:

-

Suspend paraformaldehyde in 1-propanol.

-

Cool the mixture to 0–5 °C.

-

Bubble dry HCl gas slowly into the mixture. The suspension will clear as the reaction proceeds and water is generated (which saturates with HCl).

-

Phase Separation: The product forms an upper organic layer. Separate the organic layer.

-

Purification: Dry over

pellets to remove residual water and HCl. Fractional distillation is required for high purity. -

Yield: Typically 70–80%.

-

Protocol B: Acyl Chloride / Acetal Exchange (Mild)

A safer alternative avoiding HCl gas, utilizing zinc catalysis.

-

Reagents: Dipropoxymethane (Propylal), Acetyl Chloride, Zn(OAc)₂ (cat).

-

Procedure:

-

Mix Dipropoxymethane with Acetyl Chloride (1.0 eq) and 0.01 mol% Zn(OAc)₂.

-

Stir at room temperature for 2–4 hours.

-

Outcome: Quantitative conversion to 1-(Chloromethoxy)propane and Propyl Acetate.

-

Advantage: The resulting mixture can often be used in situ without isolation, reducing exposure risks.

-

Applications in Drug Development

The Propoxymethyl (POM) Protecting Group

While "POM" often refers to Pivaloyloxymethyl, in ether chemistry, the propoxymethyl group serves as a lipophilic alternative to the Methoxymethyl (MOM) group.

-

Lipophilicity Tuning: Replacing a MOM group (C1) with a Propoxymethyl group (C3) increases the LogP of the molecule, which can enhance cell membrane permeability during early-stage screening.

-

Stability: Propoxymethyl ethers are stable to basic conditions (LiAlH₄, NaOH) and mild oxidizers but are cleaved by strong acids (TFA, concentrated HCl).

Prodrug Synthesis

The reagent is used to synthesize alkyloxyalkyl prodrugs. By linking a drug (containing a carboxylic acid or amine) to the chloromethyl propyl ether, a labile linkage is formed that hydrolyzes in vivo to release the active parent drug and harmless byproducts (propanol and formaldehyde).

Safety, Handling, & Toxicology

Critical Hazard Alert: 1-(Chloromethoxy)propane is structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME) , both known human carcinogens (OSHA Select Carcinogens). While 1-(Chloromethoxy)propane is less volatile than MOM-Cl, it must be treated with the same level of caution.

| Hazard Class | Description | Precaution |

| Carcinogenicity | Suspected Carcinogen (Category 1B/2) | Use only in a certified chemical fume hood. |

| Flammability | Flash Point 25°C (Highly Flammable) | Ground all glassware; use spark-proof tools. |

| Acute Toxicity | Toxic by inhalation and skin absorption | Wear double nitrile gloves and a lab coat. |

Quenching Protocol: Excess reagent should never be disposed of directly. Quench by slowly adding the reaction mixture to a stirred solution of aqueous ammonia or sodium hydroxide . This converts the reactive alkyl chloride into the corresponding alcohol/formal, which is safer for disposal.

References

-

ChemBK. (2024). 1-(Chloromethoxy)propane - Physico-chemical Properties and Safety Data.Link

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link

-

National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. Link

-

PubChem. (2024). 1-(Chloromethoxy)propane Compound Summary (CID 10964431). National Center for Biotechnology Information. Link

-

Wipf, P., & Reeves, J. T. (2006). Synthesis and Application of Fluorous Protecting Groups. University of Pittsburgh. Link

Sources

Technical Monograph: Stability, Handling, and Storage of 1-(Chloromethoxy)propane

CAS: 3587-57-3 | Formula:

Executive Summary: The Stability Paradox

1-(Chloromethoxy)propane is a specialized

The Core Challenge: The same reactivity that makes it an excellent alkylating agent renders it inherently unstable. It is acutely sensitive to moisture and heat. Upon contact with water, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl), which can autocatalytically accelerate further decomposition. Furthermore, as a structural analog to bis(chloromethyl)ether (a known human carcinogen), it requires handling protocols that exceed standard laboratory safety measures.

This guide defines the rigorous storage and handling necessary to maintain reagent integrity and operator safety in a drug development context.

Mechanistic Instability: The "Why"

To understand the storage requirements, one must understand the decomposition mechanism. 1-(Chloromethoxy)propane is not merely "moisture sensitive"; it is a precursor to a stabilized carbocation.

The Hydrolysis Pathway

The chlorine atom is on a carbon adjacent to an oxygen atom.[2] The oxygen's lone pair electrons can donate into the C-Cl antibonding orbital (anomeric effect), significantly weakening the C-Cl bond.

-

Ionization: In the presence of high dielectric solvents or moisture, the chloride leaves, facilitated by the formation of a resonance-stabilized oxocarbenium ion .

-

Nucleophilic Attack: Water attacks this highly electrophilic intermediate.

-

Collapse: The resulting hemiacetal is unstable and collapses into propanol, formaldehyde, and HCl.

Critical Insight: The generation of HCl is problematic because it can protonate the ether oxygen, making the molecule even more susceptible to cleavage. Thus, decomposition is often autocatalytic .

Visualization: Hydrolysis & Decomposition Pathway[2][3]

Figure 1: The hydrolysis mechanism showing the formation of the reactive oxocarbenium ion and the release of HCl, which can accelerate further degradation.

Recommended Storage Conditions

Standard "cool, dry place" advice is insufficient for research-grade applications where stoichiometry is critical. The following protocols are graded by duration.

The "Gold Standard" (Long-term Storage > 1 Week)

For maintaining purity >98% over weeks or months.

| Parameter | Specification | Rationale |

| Temperature | -20°C to -80°C | Kinetic suppression of spontaneous ionization and polymerization. |

| Atmosphere | Argon or Nitrogen | Inert gas prevents atmospheric moisture ingress. Argon is preferred (heavier than air). |

| Container | Schlenk Flask or Teflon-Sealed Vial | Standard plastic caps are permeable to moisture over time. Glass with PTFE liners is mandatory. |

| Desiccant | Activated Molecular Sieves (4Å) | Added directly to the liquid (if pure) or the secondary container to scavenge trace water. |

| Light | Amber Glass / Foil Wrap | Prevents photo-initiated radical decomposition (though less critical than moisture). |

The "Working Standard" (Short-term < 1 Week)

-

Temperature: 2°C to 8°C (Standard Refrigerator).

-

Seal: Parafilm over the cap is a minimum requirement; secondary containment in a desiccator jar is recommended.

-

Headspace: Purge with nitrogen after every use before resealing.

Handling & Safety Protocol

WARNING: 1-(Chloromethoxy)propane is an alkylating agent . While specific toxicological data may be less abundant than for Chloromethyl Methyl Ether (MOM-Cl), it should be handled with the same extreme caution as a potential carcinogen.

Engineering Controls

-

Fume Hood: Mandatory.[3] Never open outside a certified hood.

-

Glove Selection: Standard nitrile gloves may offer limited protection against alkyl chlorides. Double-gloving or using Silver Shield/Laminate gloves is recommended for direct handling.

-

Transfer: Use positive pressure cannulation or gas-tight syringes to transfer the liquid. Avoid pouring.

Quality Control (Self-Validating System)

Before using stored material in a critical reaction, validate its integrity.

-

Visual Check: The liquid should be clear and colorless. Cloudiness or a yellow tint indicates HCl formation and polymerization.

-

NMR Validation: Take a small aliquot in

(neutralized with solid-

Look for the characteristic

singlet. -

Shift typically appears around 5.3 - 5.5 ppm .

-

Disappearance of this peak and appearance of aldehyde protons (~9.7 ppm) indicates decomposition.

-

Disposal and Emergency Quenching

Never dispose of the active reagent directly into solvent waste streams, as it may react violently with other waste components or persist as a hazard.

Quenching Protocol

The objective is to convert the reactive alkyl chloride into a benign acetal or ether.

Reagents: Methanol (MeOH) and Ammonium Hydroxide (

Workflow:

-

Dilute the waste 1-(Chloromethoxy)propane in an inert solvent (e.g., Toluene or DCM).

-

Slowly add to a stirring solution of basic methanol (MeOH with excess

or -

Mechanism: The methanol attacks the reagent, converting it to the stable dipropoxymethane (acetal) or methoxy-propoxy acetal.

-

Stir for 1 hour.

-

Check pH (should remain basic).

-

Dispose of as organic solvent waste.

Visualization: Safe Handling Decision Tree

Figure 2: Operational decision tree for inspecting, using, and destroying 1-(Chloromethoxy)propane.

References

-

PubChem. (n.d.).[1] 1-(Chloromethoxy)propane (Compound).[1][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1-(Chloromethoxy)propane.[1][4] Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (2007). Discussion on the handling of Chloromethyl Ethers. (General reference for alpha-haloether handling class). Organic Syntheses, Coll. Vol. 10, p.12. Retrieved January 29, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Standard 1910.1003 - 13 Carcinogens (Referencing Chloromethyl Methyl Ether analogs). Retrieved January 29, 2026, from [Link]

Sources

General hazards and reactivity of α-chloro ethers

Technical Guide: General Hazards and Reactivity of -Chloro Ethers

Executive Summary

The simplest members of this class, Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME) , are potent alkylating agents and proven human carcinogens. This guide provides a technical analysis of their reactivity profile, the mechanistic basis of their toxicity, and the strict operational protocols required for their safe handling in drug development and research environments.

Part 1: The Chemical Basis of Reactivity

The extreme reactivity of

The Oxocarbenium Ion Intermediate

The defining feature of

-

The Driving Force: The oxygen lone pair donates electron density into the antibonding orbital of the C-Cl bond, facilitating chloride departure.

-

Implication: This ionization occurs readily even in non-polar solvents, making these compounds powerful alkylating agents under mild conditions.

Figure 1: The ionization pathway of

Part 2: Toxicology & Carcinogenicity

The same electrophilicity that makes

Mechanism of Carcinogenicity

Upon inhalation or skin contact, these compounds rapidly alkylate nucleophilic sites on DNA bases, particularly the N7 position of guanine and the O6 position.

-

CMME (Chloromethyl Methyl Ether): Acts primarily as a mono-functional alkylator.

-

BCME (Bis(chloromethyl) Ether): Acts as a bi-functional alkylator . It can cross-link DNA strands (interstrand cross-linking), preventing DNA replication and repair. This makes BCME significantly more potent than CMME.

Comparative Hazard Data

The following table summarizes the critical toxicity data. Note the extreme potency of BCME.[1]

| Compound | CAS No.[2][3] | IARC Classification | OSHA Status | Primary Hazard |

| Bis(chloromethyl) ether (BCME) | 542-88-1 | Group 1 (Carcinogenic to humans) | 13 Carcinogens List (29 CFR 1910.1003) | Lung cancer (oat cell carcinoma); DNA Cross-linking. |

| Chloromethyl methyl ether (CMME) | 107-30-2 | Group 1 (Carcinogenic to humans) | 13 Carcinogens List (29 CFR 1910.1003) | Often contaminated with 1-7% BCME. Respiratory carcinogen. |

| MOM-Cl (Commercial) | 107-30-2 | Group 1 | Regulated | Technical grade often contains BCME. |

| SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) | 76513-69-4 | Not Listed | Irritant / Corrosive | Less volatile, but likely acts via similar alkylation mechanism. |

Critical Warning: Commercial "Technical Grade" CMME often contains 1% to 7% BCME as an impurity. Researchers must treat all CMME as if it contains BCME.

Part 3: Spontaneous Formation (The "Hidden" Risk)

A frequent cause of accidental exposure is the in situ formation of BCME. This occurs when formaldehyde (or paraformaldehyde) comes into contact with hydrogen chloride (HCl) vapors or concentrated hydrochloric acid.[1]

Reaction:

High-Risk Scenarios:

-

Friedel-Crafts Chloromethylation: Using formaldehyde and HCl gas.

-

Waste Disposal: Pouring HCl-containing waste into a container with formaldehyde solutions.

-

Acidic Hydrolysis: Hydrolysis of precursors in the presence of chloride ions.

Detection: BCME has no distinct warning odor at low concentrations. By the time you smell it, you have likely exceeded the Permissible Exposure Limit (PEL).

Part 4: Operational Safety & Handling Protocols

Due to the OSHA "13 Carcinogens" classification, handling CMME or BCME requires strict adherence to 29 CFR 1910.1003 .[4]

Engineering Controls

-

Designated Area: Work must be performed in a "Regulated Area" with restricted access.

-

Containment: All transfers must occur within a certified chemical fume hood or a glovebox. The sash should be kept as low as possible.

-

Negative Pressure: The laboratory must maintain negative pressure relative to corridors.

Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against

-

Gloves: Use Silver Shield® (EVOH/PE) or Viton® gloves. If these are unavailable, double-gloving with thick nitrile is a temporary measure only for splash protection, with immediate removal upon contact.

-

Respirators: If work is done outside a hood (strictly prohibited in most SOPs), a full-face supplied-air respirator is required.

Safe Synthesis Protocol (MOM-Cl)

To avoid the risks of purchasing BCME-contaminated commercial stocks, generate MOM-Cl in situ using a method that avoids free HCl/Formaldehyde.

Recommended Method: Acyl Chloride Exchange [5]

-

Reagents: Dimethoxymethane (Methylal), Acetyl Chloride, catalytic ZnBr2.

-

Mechanism:

-

Advantage: This produces MOM-Cl and Methyl Acetate.[5] No free HCl is generated, significantly reducing (though not eliminating) the risk of BCME formation.

Quenching and Disposal Workflow

Never dispose of active

Figure 2: Decision tree for the safe quenching of

Quenching Protocol:

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of concentrated Ammonium Hydroxide (

) or a solution of ammonia in methanol. -

Stir for 30 minutes. The ammonia reacts with the electrophile to form hexamethylenetetramine (urotropine) derivatives, which are non-volatile and significantly less toxic than the hydrolysis products (Formaldehyde/HCl).

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[6][7][8] United States Department of Labor. [Link]8]

-

International Agency for Research on Cancer (IARC). (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F). World Health Organization. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Halo Alkyl Ethers.[9] The Journal of Organic Chemistry, 70(23), 9618–9621.[5] [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. [Link]

Sources

- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]

- 2. Mustard gas - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nj.gov [nj.gov]

- 5. reddit.com [reddit.com]

- 6. BIS(CHLOROMETHYL) ETHER | Occupational Safety and Health Administration [osha.gov]

- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]

- 8. oshatraining.com [oshatraining.com]

- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

Technical Analysis: Decomposition Kinetics and Products of 1-(Chloromethoxy)propane

Executive Summary

1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as propyl chloromethyl ether, is a highly reactive

This technical guide analyzes the compound's decomposition profile, focusing on its susceptibility to hydrolysis and thermal degradation. For researchers and process chemists, understanding these pathways is critical not only for maintaining reagent purity but also for mitigating exposure to carcinogenic byproducts such as formaldehyde and potential alkylating impurities.

Key Takeaways:

-

Primary Instability: Rapid hydrolysis upon contact with moisture, releasing HCl, formaldehyde, and 1-propanol.

-

Storage Risk: Thermal decomposition may yield propyl chloride and formaldehyde polymers.

-

Safety Critical: Structurally related to bis(chloromethyl) ether (BCME), a known human carcinogen.[1] Strict engineering controls are non-negotiable.

Chemical Structure & Reactivity

The reactivity of 1-(chloromethoxy)propane stems from the "alpha-haloether effect." The oxygen atom adjacent to the chloromethyl group possesses lone pairs that can donate electron density into the C-Cl antibonding orbital (n

This resonance stabilization facilitates the departure of the chloride ion, forming a highly electrophilic oxocarbenium ion intermediate. This intermediate is the "engine" driving both its useful synthetic applications (alkylation) and its unwanted decomposition.

Electronic Activation

Because this equilibrium is easily accessible, any nucleophile present—most notably atmospheric water—will immediately attack the oxocarbenium ion.

Decomposition Pathways

Pathway A: Hydrolysis (Dominant)

The most immediate threat to the integrity of 1-(chloromethoxy)propane is moisture. The hydrolysis reaction is rapid, exothermic, and autocatalytic (as the generated HCl can further catalyze ether cleavage).

Mechanism:

-

Ionization: Spontaneous loss of Cl⁻ to form the propyl oxocarbenium ion.

-

Nucleophilic Attack: Water attacks the electrophilic carbon.

-

Hemiacetal Collapse: The resulting hemiacetal is unstable and collapses to release formaldehyde and alcohol.

Reaction Stoichiometry:

Products:

-

1-Propanol: The parent alcohol.

-

Formaldehyde: Released as a gas or polymerizes to paraformaldehyde (white solid precipitate).

-

Hydrochloric Acid: Corrosive gas/liquid that acidifies the matrix.

Pathway B: Thermal Degradation & Oxidation

In the absence of moisture (inert atmosphere), 1-(chloromethoxy)propane is relatively stable at ambient temperatures but degrades upon heating or prolonged storage.

-

Pyrolysis: At elevated temperatures,

-chloroethers can undergo-

Product: 1-Chloropropane + Formaldehyde.

-

-

Oxidation: If stored in air (non-inert), the ether linkage is susceptible to radical oxidation, potentially forming chloromethyl formate or propyl formate derivatives, though this is secondary to hydrolysis.

Pathway C: The Bis(chloromethyl) Ether (BCME) Risk

While 1-(chloromethoxy)propane does not spontaneously decompose into BCME, the synthesis of chloromethyl ethers often involves formaldehyde and HCl. If the reaction conditions are not strictly controlled, or if the propyl chain is cleaved in the presence of excess chloromethylating species, trace amounts of Bis(chloromethyl) ether (BCME) may be present. BCME is a potent human carcinogen (OSHA regulated).

Visualizing the Hydrolysis Pathway:

Figure 1: The dominant hydrolysis pathway driven by the resonance-stabilized oxocarbenium ion.

Analytical Monitoring & Detection

To verify the purity of 1-(chloromethoxy)propane, researchers should prioritize NMR over GC-MS due to the compound's thermal instability.

Nuclear Magnetic Resonance ( H NMR)

NMR is the self-validating method of choice. It allows for direct quantification of hydrolysis without thermal degradation during analysis.

-

Target Peak: The methylene protons between the oxygen and chlorine (

) appear as a distinct singlet. -

Chemical Shift:

. -

Decomposition Indicators:

-

Disappearance of the 5.5 ppm singlet.

-

Appearance of a triplet at

(methylene of 1-Propanol). -

Appearance of a singlet at

(Formaldehyde) or broad peaks at 4-5 ppm (Paraformaldehyde oligomers).

-

Gas Chromatography (GC-MS)

Direct injection of

-

Protocol: Derivatization is recommended. React an aliquot with a simple alcohol (e.g., methanol) or a secondary amine to form a stable mixed acetal or aminal before injection.

-

Direct Injection Risks: You may observe peaks corresponding to propyl chloride or propyl formate, which are artifacts of the thermal analysis rather than impurities in the bottle.

Data Summary: Decomposition Markers

| Component | Detection Method | Characteristic Signal |

| 1-(Chloromethoxy)propane | Singlet, | |

| 1-Propanol | Triplet, | |

| Formaldehyde | Singlet, | |

| HCl | pH Paper | Immediate reddening of wetted litmus above open vial |

Handling & Safety Protocols

Due to the alkylating nature of this compound and its decomposition products, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Fume Hood: All handling must occur within a certified chemical fume hood.

-

Glove Box: Preferred for storage and dispensing to prevent hydrolysis.

-

Inert Atmosphere: Store under Argon or Nitrogen.

Quenching Protocol (Disposal)

Never dispose of the active reagent directly into aqueous waste streams, as this generates heat and HCl gas.

-

Dilute: Dilute the waste stream with an inert solvent (e.g., dichloromethane or toluene).

-

Neutralize: Slowly add the solution to a stirred mixture of dilute Ammonium Hydroxide (

) and ice.-

Chemistry: Ammonia neutralizes the HCl and reacts with formaldehyde to form Hexamethylenetetramine (HMTA), which is safer to handle.

-

-

Verify: Check pH to ensure neutrality before disposal as halogenated organic waste.

Analytical Decision Tree

Figure 2: Recommended analytical workflow to avoid thermal decomposition artifacts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]

-

Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. (Provides general synthesis and NMR data for alpha-chloroethers). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether - OSHA Standard 1910.1008. (Contextual safety data for chloromethyl ether class). Retrieved from [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift estimation of alpha-haloethers). Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment for 1-(Chloromethoxy)propane

Technical Guidance Document | Version 1.0

Executive Summary: The Hierarchy of Risk

1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as Chloromethyl Propyl Ether, is an alpha-haloether .[1][2][3] This structural classification places it in the same hazard category as Bis(chloromethyl)ether (BCME) and Chloromethyl Methyl Ether (CMME)—compounds that are among the most potent known human carcinogens.

Critical Safety Directive: Do not treat this compound as a standard organic solvent. It is an alkylating agent capable of modifying DNA directly. All handling protocols must be designed to prevent any level of exposure, not just "minimize" it.

Core Hazard Profile

| Parameter | Specification | Critical Implication |

| Class | High alkylating potential (Carcinogenic/Mutagenic). | |

| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to release HCl , Formaldehyde , and Propanol . |

| Flash Point | ~25°C (77°F) | Flammable vapor/air mixtures form easily at room temperature. |

| Volatility | High | Significant vapor hazard even in ambient conditions. |

Molecular Hazard Profiling: The Mechanism of Action

To understand the safety protocols, one must understand the causality of the hazard. The danger of 1-(Chloromethoxy)propane lies in its electrophilicity.

The carbon-chlorine bond in alpha-haloethers is exceptionally labile due to the adjacent oxygen atom, which stabilizes the resulting carbocation via resonance. This makes the methylene carbon a "hard" electrophile, eager to attack nucleophilic centers in biological systems—specifically the guanine bases in DNA.

The Hydrolysis Trap:

Upon contact with mucous membranes (eyes, lungs), the compound hydrolyzes:

Engineering Controls: The Primary Barrier

Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls that isolate the chemist from the molecule.

Containment Architecture

-

Mandatory: All operations involving >1 mL of neat material must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Closed Systems: Transfer reagents via cannula or gas-tight syringe techniques. Open pouring is strictly prohibited.[4]

-

Schlenk Line: Use standard Schlenk techniques to maintain an inert atmosphere (Nitrogen/Argon), preventing hydrolysis and pressure buildup.

Figure 1: Closed-system transfer logic to prevent atmospheric release and hydrolysis.

Personal Protective Equipment (PPE): The Secondary Barrier

Standard laboratory PPE is insufficient. The lipophilic nature of the propyl chain combined with the small molecular size allows this compound to permeate standard nitrile gloves rapidly.

Glove Selection Protocol

Do NOT rely on thin disposable nitrile gloves. Based on permeation data for homologous chloromethyl ethers, the following protocol is required:

| Glove Type | Breakthrough Time | Role | Recommendation |

| Laminate (Silver Shield/4H) | > 480 min | Primary Barrier | Mandatory for all handling. |

| Viton / Butyl Rubber | > 240 min | Secondary | Good alternative for dexterity. |

| Standard Nitrile (4 mil) | < 10 min | Splash Guard Only | Insufficient alone. Use only as an outer layer over laminates. |

The "Double-Glove" System:

-

Inner Layer: Silver Shield/4H Laminate gloves (Chemical barrier).

-

Outer Layer: Standard Nitrile gloves (Mechanical protection and dexterity; replace immediately upon contamination).

Respiratory & Body Protection

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with volumes >50 mL.

-

Body: Chemical-resistant lab coat (e.g., Tyvek or Nomex if fire hazard is primary concern). Standard cotton coats absorb the chemical and hold it against the skin.

-

Respiratory: If engineering controls fail or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Protocols

Synthesis and Transfer

1-(Chloromethoxy)propane is often prepared in situ to avoid storage hazards.

-

Preparation: React propanol with paraformaldehyde and HCl gas (or chlorotrimethylsilane).

-

Isolation: If distillation is required, ensure the receiving flask is cooled (-78°C) and vented through a base trap.

-

Storage: Store over activated molecular sieves in a freezer (-20°C) to inhibit hydrolysis. Warning: Do not store in standard refrigerators where spark sources exist (flammability hazard).

Quenching and Neutralization

Never dispose of the active reagent directly. It must be chemically destroyed.

Quenching Reagent: Saturated aqueous Ammonium Chloride (NH4Cl) or Ammonium Hydroxide (NH4OH) .

-

Mechanism:[5][6][7] Ammonia/amines react rapidly with the alpha-haloether to form non-volatile ammonium salts, while water hydrolyzes the remainder.

Figure 2: Safe quenching workflow utilizing aminolysis and hydrolysis.

Spill Response

Small Spill (< 10 mL):

-

Evacuate immediate area.[8]

-

Don Full PPE (Laminate gloves, Goggles, Respirator).

-

Cover spill with dry lime , sand , or soda ash to absorb and neutralize acid.

-

Scoop into a container and treat with ammonium hydroxide solution in a fume hood.

Large Spill (> 10 mL):

-

Evacuate the lab immediately.

-

Activate fire alarm if flammable vapors are present.

-

Contact HazMat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

Medical Surveillance

Given the structural similarity to BCME (a Group 1 Carcinogen), researchers handling this compound regularly should be enrolled in a medical surveillance program.

-

Baseline: Pulmonary function tests and chest X-ray (if long-term exposure is anticipated).

-

Symptom Watch: Persistent cough, respiratory irritation, or skin sensitization.

-

Records: Maintain a log of all usage dates and approximate volumes for long-term health tracking.

References

-

National Institutes of Health (NIH) - PubChem. 1-(Chloromethoxy)propane Compound Summary. Available at: [Link]

-

U.S. Dept. of Health and Human Services (NTP). Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Available at: [Link]

-

Berliner, M. A., & Belecki, K. (2005).[9] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl).[10] Journal of Organic Chemistry. (Describes quenching protocols for alpha-haloethers). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(chloromethoxy)propane (C4H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(2-Chloroethoxy)propane - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. afgsci.com [afgsci.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. datapdf.com [datapdf.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Reactivity profile of 1-(Chloromethoxy)propane with common nucleophiles

Technical Guide: Reactivity Profile of 1-(Chloromethoxy)propane

Executive Summary

1-(Chloromethoxy)propane (also known as Chloromethyl propyl ether or CMPE) is a highly reactive

Its reactivity is governed by the rapid formation of a resonance-stabilized oxocarbenium ion , rendering it a potent "hard" electrophile. This guide details its mechanistic behavior, nucleophilic trapping protocols, and the mandatory safety controls required due to its classification as a potential carcinogen.

Part 1: Molecular Architecture & Reactivity Origins[1]

The reactivity of 1-(Chloromethoxy)propane is not defined by standard alkyl halide kinetics (

The Oxocarbenium Driver

The C-Cl bond in CMPE is exceptionally labile. The lone pairs on the ether oxygen donate electron density into the

Mechanism of Activation:

This intermediate is a "hard" electrophile according to HSAB theory, exhibiting high affinity for oxygen and nitrogen nucleophiles.

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity pathways driven by the oxocarbenium intermediate.[1] The

Part 2: Nucleophilic Profiles & Synthetic Applications

Oxygen Nucleophiles (Alcohols & Phenols)

-

Application: Hydroxyl group protection.[2]

-

Product: Propoxymethyl (POM) ethers (Formal acetals).

-

Advantage: Unlike the standard MOM group, the propyl chain increases lipophilicity, which is advantageous for late-stage intermediates requiring non-polar purification methods.

-

Conditions: Requires a non-nucleophilic base (DIPEA or NaH) to scavenge the HCl byproduct.

Carboxylate Nucleophiles

-

Application: Prodrug synthesis.[3]

-

Product: Propoxymethyl esters.

-

Mechanism: Carboxylates attack the oxocarbenium ion to form an ester linkage that is susceptible to in vivo hydrolysis by esterases, releasing the parent drug and formaldehyde.

Nitrogen Nucleophiles

-

Application: Quaternization or N-alkylation.[1]

-

Reactivity: Reaction is often violent and exothermic. Tertiary amines form stable quaternary ammonium salts (N-propoxymethyl chlorides), which are often used as solubility modifiers.[1]

Comparative Reactivity Table

| Nucleophile Class | Reagent/Conditions | Mechanism | Product Stability |

| Primary Alcohol | DIPEA, DCM, 0°C | High (Acid labile) | |

| Phenol | K2CO3, Acetone, Reflux | Very High | |

| Carboxylic Acid | Cs2CO3, DMF, RT | Moderate (Esterase sensitive) | |

| Secondary Amine | Et3N, THF, -78°C | Moderate (Hydrolysis risk) |

Part 3: Experimental Protocols

Safety Warning: 1-(Chloromethoxy)propane is a potential carcinogen and lachrymator.[1] All operations must occur in a fume hood.

Protocol A: In-Situ Generation (Recommended)

Isolating

Workflow:

-

Precursor: Mix 1-propanol (1.0 equiv) and Paraformaldehyde (1.0 equiv) in dry DCM.

-

Chlorination: Bubble dry HCl gas at 0°C until saturation.

-

Separation: The organic layer contains 1-(Chloromethoxy)propane.[1] Dry over

. -

Usage: Use the solution immediately for the subsequent nucleophilic attack.

Protocol B: Standard Protection of an Alcohol

Target: Protection of Cyclohexanol as Propoxymethyl ether.

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under

. -

Solvation: Dissolve Cyclohexanol (10 mmol) in anhydrous DCM (20 mL).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (15 mmol). Cool to 0°C.

-

Addition: Add 1-(Chloromethoxy)propane (12 mmol) dropwise via syringe over 10 minutes. Note: Fuming may occur.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization of Experimental Logic

Figure 2: Step-by-step decision tree for the protection of alcohols using 1-(Chloromethoxy)propane.

Part 4: Safety & Handling (Critical)

Carcinogenicity & Toxicity

-Haloethers are alkylating agents capable of cross-linking DNA.[1]-

Bis(chloromethyl)ether (BCME) Hazard: If synthesized from formaldehyde and HCl, there is a risk of forming BCME (a potent human carcinogen) if water is present. While the propyl variant is less volatile than the methyl analog (MOM-Cl), it should be treated with the same high-level containment protocols (OSHA 1910.1003).[1]

Hydrolysis & Storage

-

Reaction with Water:

. -

Result: Releases Hydrochloric acid fumes and Formaldehyde.

-

Storage: Store over activated molecular sieves at -20°C. Do not store for extended periods; prepare fresh.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acetal protecting groups and MOM/POM chemistry).

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Discusses acyloxyalkyl linkers for drug delivery).

-

Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulations covering chloromethyl ethers).

-

PubChem. Compound Summary: Chloromethyl propyl ether. (Structural and safety data).

Sources

Beyond the Label: A Technical Deep Dive into 1-(Chloromethoxy)propane

Topic: Common synonyms for 1-(Chloromethoxy)propane Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of organic synthesis and drug development, nomenclature is not merely a labeling system—it is a code for reactivity. 1-(Chloromethoxy)propane (CAS: 3587-57-3), widely known as Chloromethyl propyl ether , serves as a critical alkylating agent and a homolog to the pervasive Methoxymethyl (MOM) protecting group.

This guide moves beyond simple synonym listing to explore the functional implications of these names. We analyze why this compound is frequently confused with its structural isomers, detail its synthesis via the paraformaldehyde route, and establish strict safety protocols given its classification as a potential alkylating carcinogen.

Part 1: The Synonym Landscape & Chemical Identity

The primary challenge with 1-(Chloromethoxy)propane is distinguishing it from its structural isomer, 1-chloro-3-methoxypropane. The former is a highly reactive

Nomenclature Hierarchy

The names assigned to this compound generally fall into three categories: Systematic (IUPAC), Trivial (descriptive), and Functional (reactivity-based).

| Category | Synonym | Technical Context |

| Systematic (IUPAC) | 1-(Chloromethoxy)propane | Used in regulatory filings and patent claims. Defines the exact connectivity. |

| Trivial (Common) | Chloromethyl propyl ether | The most common lab vernacular. Emphasizes the ether linkage between a propyl and chloromethyl group. |

| Functional | Propoxymethyl chloride | Preferred by synthetic chemists. Describes the group ( |

| Inverted | Propyl chloromethyl ether | Often used in vendor catalogs; chemically identical to the trivial name. |

| Obsolete/Rare | Chloromethyl | Specifies the linear propyl chain, distinguishing it from the isopropyl analog. |

Critical Identification Data

Use these identifiers to verify reagents and avoid isomeric confusion.

-

CAS Registry Number: 3587-57-3

-

Molecular Formula:

[1] -

Molecular Weight: 108.57 g/mol [1]

-

SMILES: CCCOCCl

-

InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N[2]

Visualizing the Ambiguity

The following diagram illustrates the structural divergence between the target compound and its common isomer, highlighting why "Chloromethoxy" implies high reactivity compared to "Chloro...methoxy".

Figure 1: Structural and reactivity distinction between the target

Part 2: Structural Integrity & Reactivity Mechanisms

Understanding the synonyms requires understanding the chemistry. The name Propoxymethyl chloride is particularly instructive because it treats the molecule as a source of the electrophilic propoxymethyl cation.

The Alpha-Halo Effect

The chlorine atom is attached to a carbon that is also bonded to an oxygen atom. This specific arrangement allows the oxygen lone pair to assist in the departure of the chloride ion, forming a resonance-stabilized oxocarbenium ion .

This mechanism explains why:

-

It is a carcinogen: The oxocarbenium ion is a potent alkylating agent that can attack DNA bases.

-

It is a protecting group: It reacts rapidly with alcohols (ROH) to form acetals (

), effectively installing a "Propyl MOM" group.

Reactivity Pathway Diagram

Figure 2: The mechanism of action for 1-(Chloromethoxy)propane, driving both its utility in synthesis and its toxicity.

Part 3: Synthesis & Experimental Protocols

Note: 1-(Chloromethoxy)propane is commercially available but often expensive or unstable upon long-term storage. Fresh preparation is frequently required. The following protocol is adapted from the standard synthesis of chloromethyl alkyl ethers [1, 2].

Synthesis Logic

The synthesis relies on the reaction of 1-Propanol with Paraformaldehyde and anhydrous Hydrogen Chloride (HCl) gas. This reversible reaction must be driven by saturation with HCl and separation of the aqueous layer.

Step-by-Step Protocol

Safety Warning: This reaction produces a potent alkylating agent. All steps must be performed in a functioning fume hood. Use silver-shield gloves.

Materials:

-

1-Propanol (1.0 equiv)

-

Paraformaldehyde (1.0 equiv)[4]

-

Calcium Chloride (

, anhydrous) -

HCl gas (generated or cylinder)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer. Place the flask in an ice-water bath (

). -

Mixing: Charge the flask with 1-Propanol and Paraformaldehyde.

-

Saturation: Slowly bubble anhydrous HCl gas into the mixture. The temperature should be maintained between

. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds. -

Separation: Once the mixture is saturated (fumes of HCl escape), stop the gas flow. The mixture will separate into two layers. The upper layer is the crude chloromethyl propyl ether.

-

Drying: Separate the organic layer and dry it over anhydrous

for 2 hours at -

Purification: Distill the product under reduced pressure (vacuum distillation is recommended to minimize thermal decomposition). Collect the fraction boiling at the appropriate point (approx.

at atm pressure, but lower under vacuum).

Synthesis Workflow

Figure 3: Operational workflow for the synthesis of Chloromethyl propyl ether.

Part 4: Safety & Regulatory Intelligence

For drug development professionals, the regulatory status of reagents is as important as their reactivity.

The "CMME Analogy"

1-(Chloromethoxy)propane is chemically homologous to Chloromethyl Methyl Ether (CMME) , a known human carcinogen (IARC Group 1).

-

Regulatory Stance: While specific listings for the propyl variant are less common than for the methyl variant, safety officers treat it as a suspected carcinogen by analogy.

-

Genotoxicity: The alkylating mechanism (Figure 2) is identical to that of CMME, capable of forming DNA adducts.

Handling & Disposal

-

Engineering Controls: Use only in a certified chemical fume hood.

-

PPE: Nitrile gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for maximum protection against permeation.

-

Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute aqueous ammonia or sodium hydroxide (hydrolysis converts it to harmless propanol and formaldehyde).

References

-

PubChem. 1-(Chloromethoxy)propane Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Monochloromethyl Ether (General Procedure). Coll. Vol. 1, p. 377 (1941). (Provides the foundational chemistry for synthesizing alpha-chloro ethers). Available at: [Link]

-

ECHA (European Chemicals Agency). Substance Information: 1-(Chloromethoxy)propane. (Regulatory classification and hazard data).[5] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methoxypropane - Wikipedia [en.wikipedia.org]

- 3. 1,2,3-Tris(chloromethoxy)propane (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 4. CA1038888A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]

- 5. legislature.vermont.gov [legislature.vermont.gov]

- 6. US5382572A - Alkyl and acyl substituted quinolines - Google Patents [patents.google.com]

Technical Guide: Synthesis and Preparation of Chloromethyl Propyl Ether

CAS Registry Number: 3587-57-3

Formula:

Executive Summary

Chloromethyl propyl ether (CMPE) is a highly reactive

Critical Safety Directive: CMPE is structurally analogous to chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), both known human carcinogens. While the propyl chain reduces volatility, CMPE must be handled as a potential carcinogen in a strictly closed system. This guide prioritizes safety engineering alongside synthetic yield.[1]

Chemical Identity & Physical Properties

Accurate characterization data is essential for reaction monitoring and purification.

| Property | Value | Notes |

| Boiling Point | 94°C – 98°C | At 760 mmHg. Distillation at reduced pressure recommended to prevent decomposition. |

| Density | 0.966 g/mL | At 25°C. |

| Refractive Index ( | 1.4106 | High purity indicator. |

| Appearance | Colorless liquid | Pungent, penetrating odor. Fumes in moist air. |

| Solubility | Soluble in DCM, THF, Et2O | Reacts violently with water/protic solvents. |

| Flash Point | ~25°C | Flammable. |

Mechanistic Principles

The synthesis of CMPE relies on the acid-catalyzed condensation of 1-propanol with formaldehyde (supplied as paraformaldehyde) and hydrogen chloride. This is a reversible equilibrium reaction known as the Henry Reaction variant for haloethers.

Reaction Pathway[2][3][4]

-

Depolymerization: Acid-catalyzed cracking of paraformaldehyde into monomeric formaldehyde.

-

Hemiacetal Formation: Nucleophilic attack of 1-propanol on formaldehyde.

-

Substitution: Protonation of the hemiacetal hydroxyl group followed by nucleophilic attack by the chloride ion.

Key Causality: The reaction generates water as a byproduct (

Figure 1: Acid-catalyzed mechanistic pathway for

Strategic Synthesis Protocol: The HCl Gas Method

This protocol is the "Gold Standard" for preparing high-purity CMPE. It avoids the ester byproducts common in acyl chloride methods and allows for easier purification.

Equipment & Reagents[1][6][7]

-

Reagents: 1-Propanol (anhydrous), Paraformaldehyde (powder), Calcium Chloride (

, fused granular), HCl gas (cylinder or generator). -

Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (overhead preferred), gas inlet tube (fritted), thermometer, drying tube (

), ice/salt bath.

Step-by-Step Methodology

Step 1: Pre-Cooling and Slurry Formation

-

In the 3-neck RBF, combine 1.0 molar equivalent of 1-propanol and 1.1 molar equivalents of paraformaldehyde.

-

Add 0.5 equivalents of fused granular

.-

Why: The

acts as an internal desiccant to capture the water generated in Step 3, driving the equilibrium forward.

-

-

Cool the mixture to 0°C using an ice/salt bath.

Step 2: HCl Saturation

-

Introduce a slow stream of dry HCl gas into the slurry through the fritted inlet.

-

Maintain temperature between 0°C and 5°C .

-

Causality: Higher temperatures promote the formation of bis(chloromethyl) ether (BCME) and other polymerization byproducts.

-

-

Continue bubbling until the paraformaldehyde completely dissolves and the solution becomes saturated (fuming). This typically takes 2–4 hours depending on scale.

Step 3: Phase Separation

-

Stop HCl flow. Allow the mixture to settle at 0°C.

-

The mixture will separate into two layers:

-

Top Layer: Crude Chloromethyl Propyl Ether.

-

Bottom Layer: Saturated aqueous HCl /

brine.

-

-

Note: The density of CMPE (0.966) is very close to water. If separation is ambiguous, add a small amount of DCM to increase the density of the organic layer, or more brine to increase the density of the aqueous layer.

Step 4: Purification

-

Decant or siphon the organic layer (avoid using a separatory funnel if possible to keep the system closed).

-

Degassing: Bubble dry

through the crude liquid for 30 minutes to remove excess dissolved HCl. -

Distillation: Perform a fractional distillation under reduced pressure (vacuum).

-

Target: Collect the fraction boiling at ~40–45°C at 20 mmHg (extrapolate based on your vacuum strength).

-

Warning: Do not distill to dryness. Leave a small residue to prevent potential peroxide/polymer explosion hazards.

-

Figure 2: Operational workflow for the HCl gas synthesis method.

Alternative Protocol: Acyl Chloride Method

Best for laboratories lacking HCl gas infrastructure.

Concept: Reacting an acyl chloride (e.g., Acetyl Chloride) with methanol/propanol generates HCl in situ.

Reaction:

-

Mix 1-Propanol and Paraformaldehyde (1:1 ratio).

-

Add a catalytic amount of Zinc Chloride (

) (Optional, boosts rate). -

Dropwise add Acetyl Chloride (1.1 equiv) at 0°C.

-

Reflux gently for 1 hour.

-

Disadvantage: The product will contain propyl acetate (ester byproduct). This requires a careful fractional distillation to separate, as the boiling points can be close.

Critical Safety & Handling (Trustworthiness)

Carcinogenicity Management

While CMPE is less volatile than CMME, it is an alkylating agent.

-

Bis(chloromethyl) Ether (BCME) Risk: In the presence of excess moisture and HCl, formaldehyde can dimerize to form BCME (

), a potent human carcinogen. -

Control: Strictly control stoichiometry and moisture. Always quench glassware in a dilute ammonia solution before cleaning to neutralize traces.

Self-Validating Safety Protocol

-

The Ammonia Test: Keep a beaker of ammonium hydroxide near the fume hood sash. If a white cloud (

) forms visibly in the air outside the apparatus, you have a leak. -

Quench Solution: Prepare a bath of 10% aqueous ammonia or NaOH. All syringes, needles, and flask residues must be soaked in this for 24 hours before standard washing.

Quality Control

Verify the product immediately, as

-

1H NMR (

):-

5.50 ppm (s, 2H,

-

3.65 ppm (t, 2H,

-

1.65 ppm (m, 2H,

-

0.95 ppm (t, 3H,

-

5.50 ppm (s, 2H,

-

Purity Check: Absence of a peak at

9.7 ppm confirms no residual formaldehyde. Absence of broad singlet at

References

-

ChemicalBook. (2024). Chloromethyl propyl ether Properties and CAS 3587-57-3. Retrieved from

-

Sigma-Aldrich. (2024). Chloromethyl methyl ether Safety Data Sheet (Analogous Safety Data). Retrieved from

-

Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from

-

U.S. EPA. (2000). Chloromethyl Methyl Ether Technology Transfer Network Air Toxics Web Site. Retrieved from

-

National Institute of Standards and Technology (NIST). Methyl propyl ether (Physical Constants for Analog). Retrieved from

Sources

Structural Elucidation and Impurity Profiling of 1-(Chloromethoxy)propane

Executive Summary

1-(Chloromethoxy)propane (also known as chloromethyl propyl ether) represents a critical structural alert in pharmaceutical development. Functioning as an alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) . Its structural core—an alpha-chloro ether—possesses high reactivity, making it prone to rapid hydrolysis and nucleophilic attack.

This technical guide provides a high-fidelity prediction of the 1H and 13C NMR spectra for this molecule, grounded in empirical data from structural analogues (Chloromethyl Methyl Ether/MOM-Cl) and additivity rules. It further outlines a self-validating experimental protocol to distinguish the intact molecule from its hydrolysis products—a frequent point of failure in GTI analysis.

Structural Dynamics & Electronic Environment

The molecule consists of a lipophilic propyl chain attached to a highly reactive chloromethyl ether moiety. The electronic environment is dominated by the anomeric effect at the central carbon (

Key Electronic Features:

-

Deshielding Cone (

): The methylene group sandwiched between Oxygen and Chlorine experiences extreme deshielding due to the inductive withdrawal of two electronegative atoms. -

Hydrolytic Instability: The C-Cl bond is labile. Upon exposure to moisture, the molecule decomposes into Propanol , Formaldehyde , and HCl .

-

Spectral Isolation: The oxygen atom acts as a "spin barrier," preventing scalar coupling (

-coupling) between the propyl chain protons and the chloromethyl protons.

Figure 1: Electronic connectivity and functional segmentation of 1-(Chloromethoxy)propane.

Predicted 1H NMR Landscape

The 1H NMR spectrum in

Predicted Chemical Shifts ( ) and Multiplicities[1][2][3]

| Position | Proton Type | Multiplicity | Integration | Assignment Logic | ||

| A | 5.50 | Singlet (s) | 2H | - | Diagnostic. Deshielded by O and Cl. Isolated spin system. | |

| B | 3.65 | Triplet (t) | 2H | ~6.5 | Deshielded by Oxygen. Coupled to neighboring | |

| C | 1.65 | Sextet (sext) | 2H | ~7.4 | Coupled to both methylene and methyl groups. | |

| D | 0.95 | Triplet (t) | 3H | ~7.4 | Terminal methyl group. Standard alkyl shift. |

Technical Analysis[4][5]

-

The 5.50 ppm Singlet: This peak is the "fingerprint" of the alpha-chloro ether. In the structural analogue Chloromethyl Methyl Ether (MOM-Cl) , this resonance appears at 5.46 ppm .

-

Coupling Network: The propyl chain exhibits a classic

spin system (approximated), resulting in a triplet-sextet-triplet pattern. The

Predicted 13C NMR Landscape

The 13C spectrum provides definitive confirmation of the carbon backbone. The alpha-chloro carbon is highly distinctive, appearing in a region typically associated with hemiacetals or alkynes, but clearly differentiated by DEPT experiments.

Predicted Chemical Shifts ( )[2]

| Position | Carbon Type | DEPT-135 Phase | Assignment Logic | |

| C1 | 83.0 | Negative ( | Diagnostic. Extreme deshielding. Analogue MOM-Cl shows this at 84.8 ppm . | |

| C2 | 72.5 | Negative ( | Typical ether linkage shift. | |

| C3 | 22.8 | Negative ( | Middle methylene of propyl chain. | |

| C4 | 10.5 | Positive ( | Terminal methyl. |

Experimental Protocol for Labile Species

WARNING: 1-(Chloromethoxy)propane is a suspected carcinogen and highly moisture-sensitive. Standard NMR preparation often leads to hydrolysis, resulting in a spectrum of Propanol and Formaldehyde.

The Self-Validating Protocol (SVP)

To ensure you are observing the intact molecule and not its degradation products, follow this strict workflow:

-

Solvent Selection: Use

(Benzene-d6) or -

Sample Prep: Prepare the sample in a glovebox or under a strictly inert atmosphere (

/Ar). -

Acquisition: Run the scan immediately.

-

Validation Check: Look for the "Ghost Peaks" of hydrolysis.

Hydrolysis Detection Map (Graphviz)

Figure 2: Decision tree for validating sample integrity against hydrolysis.

Signs of Hydrolysis:

-

Loss of the singlet at 5.50 ppm.

-

Appearance of a triplet at ~3.6 ppm (Propanol

) distinct from the ether -

Appearance of a sharp singlet near 9.7 ppm (Formaldehyde) or broad peaks at 4.8 ppm (Hemiacetal oligomers).

Genotoxicity Context & Impurity Profiling[4][6][7]

In drug development, this molecule is a "Cohort of Concern" impurity.

-

Mechanism: The

carbon is an electrophile. It alkylates DNA bases (specifically N7-Guanine) via an -

Limit of Detection (LOD): Standard 1H NMR (400 MHz) has an LOD of ~0.1% (1000 ppm). For GTI analysis requiring ppm-level sensitivity, LC-MS/MS is preferred. However, NMR is the gold standard for structural confirmation of the synthesized reference standard.

References

-

National Institutes of Health (NIH) - PubChem. Chloromethyl methyl ether (Compound Summary). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Predicted mass spectrometry fragmentation pattern of 1-(Chloromethoxy)propane

Technical Whitepaper: Predictive Mass Spectrometry Fragmentation of 1-(Chloromethoxy)propane

Executive Summary

This technical guide provides a high-confidence predictive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns for 1-(Chloromethoxy)propane (CAS: 3587-57-3). As an

Structural Analysis & Theoretical Basis

The fragmentation behavior of 1-(Chloromethoxy)propane is governed by the interplay between the ether oxygen's lone pair electrons and the labile carbon-chlorine bond.

Ionization Potential & Stability

Upon electron impact (70 eV), the molecular ion (

Isotopic Signatures

The presence of a single chlorine atom dictates a characteristic isotopic envelope for any ion retaining the halogen:

-

:

-

Diagnostic Utility: This pattern will appear in the molecular ion (m/z 108/110) and the chloromethyl oxonium fragment (m/z 65/67), but notably absent in the base peak.

Predicted Fragmentation Pathways

The fragmentation is dominated by

Primary Pathway: Loss of Chlorine (Formation of Base Peak)

The most thermodynamically favorable pathway is the expulsion of the chlorine radical (

-

Predicted m/z: 73

-

Intensity: Base Peak (100%)

-

Note: This ion contains no chlorine; therefore, the 3:1 isotope pattern disappears.

Secondary Pathway: Propyl Chain Cleavage

Inductive cleavage at the

-

Predicted m/z: 43

-

Intensity: High (40-60%)

-

Sub-fragmentation: The propyl ion (m/z 43) will further fragment to ethyl (m/z 29) and vinyl (m/z 27) cations.